molecular formula C8H11NO B1296229 O-(4-methylbenzyl)hydroxylamine CAS No. 83670-44-4

O-(4-methylbenzyl)hydroxylamine

Cat. No.: B1296229
CAS No.: 83670-44-4
M. Wt: 137.18 g/mol
InChI Key: MLWXTMVARHZBPA-UHFFFAOYSA-N
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Description

O-(4-Methylbenzyl)hydroxylamine is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of O-(4-Methylbenzyl)hydroxylamine typically involves the alkylation of hydroxylamine with 4-methylbenzyl halides. One common method includes the reaction of hydroxylamine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures (55-65°C) to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound often follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: O-(4-Methylbenzyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydroxylamines.

Scientific Research Applications

O-(4-Methylbenzyl)hydroxylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-nitrogen bonds.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial compounds

Mechanism of Action

The mechanism of action of O-(4-Methylbenzyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It facilitates the formation of carbon-nitrogen bonds through nucleophilic substitution reactions. The compound targets electrophilic centers in organic molecules, leading to the formation of new C-N bonds. This mechanism is crucial in various synthetic pathways and industrial applications .

Comparison with Similar Compounds

  • O-Benzoylhydroxylamine
  • O-(Diphenylphosphinyl)hydroxylamine
  • Hydroxylamine-O-sulfonic acid

Comparison: O-(4-Methylbenzyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to O-Benzoylhydroxylamine and O-(Diphenylphosphinyl)hydroxylamine, it offers different steric and electronic properties, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

O-[(4-methylphenyl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7-2-4-8(5-3-7)6-10-9/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWXTMVARHZBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276914
Record name O-(4-methylbenzyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83670-44-4
Record name O-(4-methylbenzyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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